Nepodin

概要

説明

準備方法

化学反応の分析

ネポジンは、酸化や還元など、さまざまな化学反応を起こします. マラリアの原因となる寄生虫である Plasmodium falciparum の電子伝達系に関与する酵素であるキノンオキシドレダクターゼ(PfNDH2)を阻害することが示されています . この阻害作用により、ネポジンは抗マラリア活性を示します .

科学的研究の応用

Nepodin is a naturally occurring naphthol compound found primarily in plants of the genus Rumex, especially Rumex nepalensis. Research has shown that this compound has diverse biological activities and potential therapeutic applications, making it a subject of interest across various scientific fields.

Scientific Research Applications

This compound's applications span multiple areas due to its diverse biological activities:

- Medical Science:

- Malaria Treatment this compound has demonstrated anti-plasmodial activities, making it a candidate for developing new antimalarial drugs. In vitro studies have shown significant anti-plasmodial activity against P. falciparum chloroquine-sensitive (3D7) and chloroquine-resistant (S20) strains.

- Bone Health this compound, derived from Rumex japonicus roots, can inhibit osteoclast differentiation, suggesting its therapeutic potential for diseases like osteoporosis . Its impact on osteoclast differentiation has been studied in vitro using cell cultures.

- Diabetes Management this compound has an antidiabetic effect, making it a potentially useful ingredient in functional foods or drugs for managing diabetes . Studies, including in vitro and in vivo experiments on C57BL/KsJ-db/db mice, have found that this compound suppresses increases in fasting blood glucose levels and improves glucose intolerance. It also stimulates GLUT4 translocation via AMPK activation .

- Inflammation and Immune Response this compound exhibits anti-inflammatory activity, which could make it a useful compound in treating inflammatory conditions. In vitro studies using cell cultures have demonstrated its anti-inflammatory activity in mice. this compound inhibits cyclooxygenase enzymes COX-1 and COX-2, with IC50 values of 27.43 μM and 32.28 μM, respectively.

- Wound Healing this compound also shows promise in the area of wound healing.

- Oxidative Stress this compound has demonstrated antioxidant activities, making it a potential candidate for developing new antioxidant drugs. Its antioxidant activity has been studied in vitro using cell cultures.

- Food Science and Nutrition:

- Genetics:

- This compound has been used in studying DNA polymorphisms in Rumex japonicus and R. obtusifolius. This involves extracting this compound from the roots of these plants and analyzing their DNA.

Interactions

This compound interacts with cyclooxygenase enzymes, inhibiting their activity and reducing inflammation. Studies on its interaction with Candida albicans suggest that this compound disrupts biofilm formation through mechanisms that do not compromise the viability of planktonic cells.

Similar Compounds

This compound shares structural and functional similarities with other compounds derived from natural sources:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Naphthol | Anti-inflammatory, antifungal | Inhibits COX enzymes |

| Chrysophanol | Naphthol | Anti-inflammatory | Found in Rumex species |

| Emodin | Anthraquinone | Antimicrobial, laxative | Broader range of activities |

| Rhein | Anthraquinone | Anti-inflammatory | Used in traditional medicine |

作用機序

ネポジンは、いくつかのメカニズムを通じて効果を発揮します:

抗糖尿病作用: ネポジンは、AMP活性化プロテインキナーゼ(AMPK)の活性化を介して、グルコース輸送体タイプ4(GLUT4)の細胞膜への移行を促進します. これにより細胞へのグルコース取り込み量が増加し、血中グルコースレベルが低下します.

抗マラリア作用: ネポジンは、Plasmodium falciparum におけるキノンオキシドレダクターゼ(PfNDH2)という酵素を阻害し、寄生虫の電子伝達系を阻害することで、寄生虫を死滅させます.

類似化合物との比較

ネポジンは、抗糖尿病作用と抗マラリア作用の両方を持つというユニークな特徴を持っています. 類似の化合物には次のようなものがあります:

ネポジンは、複数の経路を標的にできるため、さまざまな治療用途に適した汎用性の高い化合物です.

生物活性

Nepodin, a phenolic compound derived from the roots of Rumex species, particularly Rumex japonicus and Rumex nepalensis, has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, particularly its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various strains of fungi and bacteria. A pivotal study highlighted its ability to inhibit biofilm formation by Candida albicans, a common opportunistic pathogen. Notably, this compound did not affect the planktonic growth of this yeast but effectively reduced biofilm formation, which is crucial for its pathogenicity and resistance to treatment .

Table 1: Antimicrobial Efficacy of this compound

In addition to antifungal activity, this compound has shown antibacterial effects against strains like Staphylococcus epidermidis and Escherichia coli. Extracts containing this compound demonstrated notable inhibition zones in disc diffusion assays against these pathogens .

Anti-inflammatory Activity

This compound has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a significant role in inflammation. Research indicates that this compound and its derivatives exhibit greater anti-inflammatory activity than ibuprofen in preclinical models .

Table 2: COX Inhibition by this compound Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Moderate | Significant | |

| This compound Derivative 1f | High | Very High | |

| Ibuprofen | Moderate | Moderate |

This anti-inflammatory potential is further supported by studies demonstrating that this compound can reduce edema in carrageenan-induced rat paw models, showcasing its therapeutic promise in treating inflammatory conditions.

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of this compound, studies have indicated minimal toxicity against human cell lines and nematodes. The compound's safety profile is promising, as it exhibited low cytotoxicity while effectively combating pathogenic organisms .

Table 3: Cytotoxicity of this compound

Case Studies and Research Findings

Several case studies have investigated the efficacy of this compound in various contexts:

- Case Study on Biofilm Inhibition : A study demonstrated that this compound significantly reduced biofilm mass and virulence factors in C. albicans, suggesting its potential as an adjunct therapy for candidiasis .

- Research on Anti-inflammatory Effects : In a controlled experiment using animal models, this compound administration led to a marked decrease in inflammatory markers, indicating its role as an anti-inflammatory agent .

特性

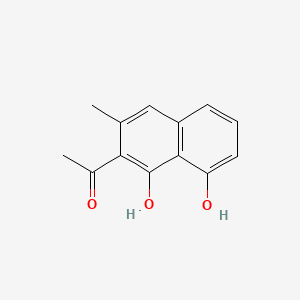

IUPAC Name |

1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-7-6-9-4-3-5-10(15)12(9)13(16)11(7)8(2)14/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLHPCALHMPJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)O)C(=C1C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191280 | |

| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-24-8 | |

| Record name | Nepodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MUSIZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XST9SRR6X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。